molecular formula C6H9N5S B2658664 N-allyl-N'-(4H-1,2,4-triazol-4-yl)thiourea CAS No. 301320-82-1

N-allyl-N'-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No. B2658664
M. Wt: 183.23
InChI Key: HSIHPXCZHMTHIP-UHFFFAOYSA-N
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Description

“N-allyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” is a chemical compound with the molecular formula C6H9N5S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N-allyl-N’-(4H-1,2,4-triazol-4-yl)thiourea”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-allyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” was established by NMR and MS analysis . The compound has a molecular weight of 183.23 .


Physical And Chemical Properties Analysis

“N-allyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” has a predicted boiling point of 312.8±35.0 °C and a predicted density of 1.32±0.1 g/cm3 . Its pKa value is predicted to be 10.54±0.70 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Thiourea derivatives, including those related to N-allyl-N'-(4H-1,2,4-triazol-4-yl)thiourea, have been investigated for their potential in treating various diseases. For instance, the synthesis and preliminary evaluation of 2‐(1,2,3‐Triazoyl)benzaldehydes, derived from thiourea ligands, have shown multifunctional potential for Alzheimer's Disease treatment. These compounds demonstrated affinity for therapeutic targets like β-secretase, glycogen synthase kinase, and acetylcholinesterase, with promising antioxidant effects and cognitive impairment reversal in Alzheimer's Disease models (Costa et al., 2020).

Corrosion Inhibition

Thiourea compounds, including allyl thiourea, have been extensively studied as corrosion inhibitors for metals in acidic environments. Their application significantly improves the corrosion resistance of metals like copper and steel in various acid solutions, demonstrating the potential for enhancing the longevity and reliability of metal components in industrial settings (Desai & Rana, 1973); (Li, Deng, & Fu, 2012).

Analytical Chemistry

In analytical chemistry, thiourea and its derivatives, like N-allyl-N'-(sodium p-phenyl-sulfonate)Thiourea, have been used to eliminate interference in the identification of metal ions. This application highlights the utility of thiourea compounds in improving the accuracy and reliability of chemical analysis methods (Xiao Chuan, 2000).

Synthesis of Polymeric Materials

Thiourea derivatives have been employed in the synthesis of polymeric materials, such as non-isocyanate polyurethanes (NIPUs) and polyureas. These materials are synthesized using thiourea-based reactions, offering routes to potentially renewable polymeric materials with a wide range of physical properties, suitable for various applications in material science (Martin et al., 2016).

properties

IUPAC Name

1-prop-2-enyl-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S/c1-2-3-7-6(12)10-11-4-8-9-5-11/h2,4-5H,1,3H2,(H2,7,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIHPXCZHMTHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N'-(4H-1,2,4-triazol-4-yl)thiourea

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